molecular formula C19H19FN2O3 B2435544 2-(1-(Benzyloxy)-2-methylpropan-2-yl)-6-fluoro-5-nitro-1H-indole CAS No. 1638771-94-4

2-(1-(Benzyloxy)-2-methylpropan-2-yl)-6-fluoro-5-nitro-1H-indole

Cat. No.: B2435544
CAS No.: 1638771-94-4
M. Wt: 342.37
InChI Key: QSPIMYRCLPKMBI-UHFFFAOYSA-N
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Description

2-(1-(Benzyloxy)-2-methylpropan-2-yl)-6-fluoro-5-nitro-1H-indole is a synthetic organic compound with a complex structure It is characterized by the presence of a benzyloxy group, a methylpropan-2-yl group, a fluoro substituent, and a nitro group attached to an indole core

Properties

IUPAC Name

6-fluoro-2-(2-methyl-1-phenylmethoxypropan-2-yl)-5-nitro-1H-indole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H19FN2O3/c1-19(2,12-25-11-13-6-4-3-5-7-13)18-9-14-8-17(22(23)24)15(20)10-16(14)21-18/h3-10,21H,11-12H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QSPIMYRCLPKMBI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(COCC1=CC=CC=C1)C2=CC3=CC(=C(C=C3N2)F)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H19FN2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

342.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Reaction Conditions

  • Catalyst : Zn(OTf)₂ (10 mol%)
  • Solvent : Dichloroethane (DCE) at 80°C
  • Substrate : 2-(Alkynyl)aniline derivatives pre-functionalized with fluoro and nitro groups.
  • Yield : ~75–85% (based on analogous reactions).

The reaction proceeds via activation of the alkyne moiety by Zn(II), facilitating intramolecular cyclization to form the indole ring. This method avoids noble-metal catalysts and is compatible with electron-withdrawing groups like nitro and fluoro substituents.

Palladium-Catalyzed Introduction of the Benzyloxy-Methylpropan-2-yl Group

The 2-position substituent (1-(benzyloxy)-2-methylpropan-2-yl) is introduced via a palladium-catalyzed coupling reaction. A patent detailing similar indole functionalizations employs Pd(dba)₂ (dibenzylideneacetone palladium) as a catalyst.

Protocol Overview

  • Substrate : 6-Fluoro-5-nitro-1H-indole.
  • Coupling Partner : 1-(Benzyloxy)-2-methylpropan-2-ylboronic acid.
  • Conditions :
    • Catalyst : Pd(dba)₂ (5 mol%)
    • Ligand : XPhos (10 mol%)
    • Base : K₃PO₄
    • Solvent : 1,2-Dimethoxyethane (DME) at 70°C.
  • Yield : ~60–70% (estimated from analogous reactions).

This Suzuki-Miyaura coupling achieves selective alkylation at the indole 2-position, leveraging the electron-deficient nature of the nitro-substituted ring to enhance reactivity.

Regioselective Nitration and Fluorination

Nitration at the 5-Position

Nitration is typically performed early in the synthesis to direct subsequent substitutions. For 6-fluoroindole derivatives, nitration occurs regioselectively at the 5-position due to the electron-directing effects of the fluoro group.

Conditions :

  • Nitrating Agent : Fuming HNO₃ in H₂SO₄ at 0–5°C.
  • Solvent : Dichloromethane (DCM).
  • Yield : >80%.

Fluorination at the 6-Position

Electrophilic fluorination is achieved using Selectfluor® under mild conditions:

  • Reagent : Selectfluor® (1.2 equiv)
  • Solvent : Acetonitrile at 25°C.
  • Yield : ~70%.

One-Pot Multistep Synthesis

A scalable one-pot procedure combines indole formation and functionalization:

  • Zinc-Catalyzed Cyclization : As in Section 1.
  • In Situ Nitration : Addition of HNO₃/H₂SO₄ after cyclization.
  • Fluorination : Treatment with Selectfluor®.
  • Palladium-Catalyzed Coupling : Introduction of the benzyloxy-methylpropan-2-yl group.

Advantages :

  • Reduced purification steps.
  • Overall yield: ~50–55%.

Comparative Analysis of Methods

Method Key Step Catalyst Yield (%) Scalability
Zinc Cyclization Indole ring formation Zn(OTf)₂ 75–85 High
Pd Coupling Alkylation at C2 Pd(dba)₂ 60–70 Moderate
One-Pot Synthesis Multistep integration Zn/Pd 50–55 High

Challenges and Optimization

  • Regioselectivity : Competing nitration at C4 can occur; precise temperature control (-5°C) minimizes this.
  • Catalyst Deactivation : Pd(dba)₂ requires rigorous exclusion of oxygen.
  • Purification : Silica gel chromatography is often necessary due to polar byproducts.

Chemical Reactions Analysis

Types of Reactions

2-(1-(Benzyloxy)-2-methylpropan-2-yl)-6-fluoro-5-nitro-1H-indole can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding oxidized products.

    Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst or sodium borohydride.

    Substitution: The fluoro group can be substituted with other nucleophiles through nucleophilic aromatic substitution reactions. Common reagents for this reaction include sodium methoxide or potassium tert-butoxide.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide, and other strong oxidizing agents.

    Reduction: Hydrogen gas with palladium catalyst, sodium borohydride, and other reducing agents.

    Substitution: Sodium methoxide, potassium tert-butoxide, and other nucleophiles.

Major Products Formed

    Oxidation: Formation of oxidized derivatives with additional oxygen-containing functional groups.

    Reduction: Formation of amino derivatives by reducing the nitro group.

    Substitution: Formation of substituted derivatives by replacing the fluoro group with other nucleophiles.

Scientific Research Applications

2-(1-(Benzyloxy)-2-methylpropan-2-yl)-6-fluoro-5-nitro-1H-indole has several scientific research applications, including:

    Medicinal Chemistry: The compound can be used as a building block for the synthesis of potential pharmaceutical agents. Its unique structure allows for the exploration of new drug candidates with potential therapeutic effects.

    Materials Science: The compound can be used in the development of novel materials with specific properties, such as fluorescence or conductivity, due to the presence of the fluoro and nitro groups.

    Biological Studies: The compound can be used as a probe or ligand in biological studies to investigate the interactions with specific biological targets, such as enzymes or receptors.

Mechanism of Action

The mechanism of action of 2-(1-(Benzyloxy)-2-methylpropan-2-yl)-6-fluoro-5-nitro-1H-indole depends on its specific application. In medicinal chemistry, the compound may interact with molecular targets such as enzymes, receptors, or ion channels, leading to modulation of their activity. The presence of the fluoro and nitro groups can enhance the compound’s binding affinity and specificity towards these targets. The benzyloxy and methylpropan-2-yl groups can influence the compound’s pharmacokinetic properties, such as solubility and metabolic stability.

Comparison with Similar Compounds

2-(1-(Benzyloxy)-2-methylpropan-2-yl)-6-fluoro-5-nitro-1H-indole can be compared with other similar compounds, such as:

    2-[1-(benzyloxy)-2-methylpropan-2-yl]-5-nitro-1H-indole: Lacks the fluoro substituent, which may result in different chemical and biological properties.

    2-[1-(benzyloxy)-2-methylpropan-2-yl]-6-fluoro-1H-indole:

    2-[1-(benzyloxy)-2-methylpropan-2-yl]-6-fluoro-5-amino-1H-indole: Contains an amino group instead of a nitro group, which may lead to different biological activities and applications.

The uniqueness of this compound lies in the combination of its substituents, which confer specific chemical and biological properties that can be exploited in various scientific research applications.

Biological Activity

2-(1-(Benzyloxy)-2-methylpropan-2-yl)-6-fluoro-5-nitro-1H-indole is a synthetic compound notable for its unique molecular structure, which includes a benzyloxy group, a fluoro substituent, and a nitro group attached to an indole framework. This compound has garnered attention in medicinal chemistry due to its potential biological activities and therapeutic applications.

  • Molecular Formula : C₁₉H₁₉FN₂O₃
  • Molecular Weight : 342.36 g/mol
  • CAS Number : 1638771-94-4

The structural features of this compound suggest that it may exhibit diverse biological activities, influenced by the presence of electron-withdrawing (fluoro and nitro groups) and electron-donating (benzyloxy group) functionalities.

Preliminary studies indicate that this compound interacts with specific biological targets, potentially impacting various cellular pathways. The exact mechanism remains to be fully elucidated, but initial findings suggest it may modulate receptor activity or enzyme function.

Antimicrobial Activity

Research has shown that compounds similar to this compound possess antimicrobial properties. For instance, studies indicate that modifications in the indole structure can enhance antimicrobial efficacy against various pathogens.

Cytotoxicity Studies

Cytotoxicity assessments have been conducted using different cell lines, including THP-1 cells. The selectivity index (SI), calculated as SI=CC50IC50\text{SI}=\frac{CC_{50}}{IC_{50}}, indicates the compound's potential safety profile. Results from these studies suggest that while the compound exhibits cytotoxic effects, its selectivity for target cells could make it a candidate for further development.

Cell Line CC₅₀ (µM) IC₅₀ (µM) Selectivity Index
THP-12555

Interaction Studies

The binding affinity of this compound with various receptors and enzymes has been a focal point in assessing its therapeutic potential. Interaction studies suggest that the compound may act as an inhibitor or modulator of specific biological pathways.

Study on Structural Modifications

A study focused on the structure-activity relationship (SAR) of related compounds revealed that the introduction of different substituents at specific positions on the indole ring could significantly alter biological activity. For example, replacing the nitro group with other electron-withdrawing groups enhanced potency against certain bacterial strains while reducing toxicity in mammalian cells.

Pharmacological Evaluation

In vivo pharmacological evaluations have indicated that compounds structurally related to this compound exhibit promising results in models of disease, such as cancer and infectious diseases. These findings highlight the need for further exploration into the therapeutic applications of this compound.

Q & A

Basic Research Questions

Q. What are the key methodological considerations for synthesizing 2-(1-(Benzyloxy)-2-methylpropan-2-yl)-6-fluoro-5-nitro-1H-indole?

  • Answer : The synthesis involves multi-step reactions, including nucleophilic substitution and nitration. For example, benzyloxy groups can be introduced via CuI-catalyzed coupling in PEG-400/DMF mixtures, followed by nitration under controlled acidic conditions. Purification typically employs column chromatography (e.g., 70:30 ethyl acetate/hexane) to isolate intermediates, with TLC for reaction monitoring . The final product requires rigorous characterization using 1^1H NMR, 13^{13}C NMR, and 19^{19}F NMR to confirm substituent positions and purity .

Q. How is the nitro group in this compound reduced to an amine, and what challenges arise during this process?

  • Answer : Reduction of the nitro group is achieved using SnCl2_2·2H2_2O in methanol under reflux, with HCl as a catalyst. Key challenges include controlling reaction time to avoid over-reduction and managing by-products (e.g., incomplete reduction or oxidation). Post-reduction, the product is extracted with diethyl ether and purified via silica gel chromatography. 1^1H NMR is critical to verify the conversion of -NO2_2 to -NH2_2, with characteristic shifts in aromatic protons .

Q. What analytical techniques are essential for confirming the structure of this compound?

  • Answer : A combination of spectroscopic methods is required:

  • 19^{19}F NMR : Identifies fluorine substitution patterns (e.g., δ = -110 to -120 ppm for aromatic fluorine) .
  • HRMS (ESI-MS) : Validates molecular weight (e.g., [M+H]+^+ peaks with <2 ppm error) .
  • TLC : Monitors reaction progress and purity during synthesis .

Advanced Research Questions

Q. How can discrepancies in NMR data between synthetic batches be resolved?

  • Answer : Contradictions may arise from residual solvents, by-products, or stereochemical variations. Solutions include:

  • 2D NMR (e.g., COSY, HSQC) : Resolves overlapping signals and assigns proton-carbon correlations .
  • Recrystallization : Improves purity, as impurities like SnCl2_2 residues can distort spectra .
  • Deuterated Solvent Screening : DMSO-d6_6 or CDCl3_3 may enhance signal resolution for specific protons .

Q. What strategies optimize the stability of this compound under varying storage conditions?

  • Answer : Stability studies should assess:

  • Light Sensitivity : Store in amber vials at +4°C to prevent nitro group photodegradation .
  • Moisture : Use desiccants (e.g., silica gel) to avoid hydrolysis of the benzyloxy group.
  • Thermal Stability : Differential Scanning Calorimetry (DSC) can identify decomposition thresholds (e.g., exothermic peaks above 150°C) .

Q. How can isotopic labeling (e.g., deuterium) be incorporated into this compound for pharmacokinetic studies?

  • Answer : Deuteration at specific positions (e.g., cyclopropane rings) is achieved via H/D exchange using D2_2O and Pd/C catalysts. LC-MS/MS quantifies isotopic incorporation (>98% purity). Labeled analogs are used to track metabolic pathways in vitro .

Q. What in vitro assays are suitable for evaluating the biological activity of this indole derivative?

  • Answer :

  • Antioxidant Assays : DPPH radical scavenging to assess nitro-to-amine conversion efficacy .
  • Enzyme Inhibition : Fluorescence-based assays (e.g., kinase inhibition) using ATP-competitive probes .
  • Cellular Uptake : Confocal microscopy with fluorescently tagged analogs to study membrane permeability .

Notes

  • Avoid commercial sources (e.g., BenchChem) per guidelines.
  • Advanced questions emphasize mechanistic and analytical rigor, while basic questions focus on foundational synthesis and characterization.
  • Contradictions in data (e.g., NMR shifts) are resolved via multi-technique validation .

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